molecular formula C10H7BrN2O B6303248 4-Bromoquinoline-6-carboxamide CAS No. 2383346-49-2

4-Bromoquinoline-6-carboxamide

Cat. No.: B6303248
CAS No.: 2383346-49-2
M. Wt: 251.08 g/mol
InChI Key: HTWULJHKDWAWRS-UHFFFAOYSA-N
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Description

4-Bromoquinoline-6-carboxamide is a heterocyclic aromatic compound with the molecular formula C10H7BrN2O. It is a derivative of quinoline, characterized by the presence of a bromine atom at the 4th position and a carboxamide group at the 6th position on the quinoline ring.

Preparation Methods

The synthesis of 4-Bromoquinoline-6-carboxamide can be achieved through several synthetic routesThe reaction typically requires reagents such as bromine or N-bromosuccinimide (NBS) for the bromination step, and subsequent amidation using ammonia or amines .

Industrial production methods often employ transition metal-catalyzed reactions or green chemistry approaches to enhance yield and reduce environmental impact. For instance, the use of ionic liquids or microwave-assisted synthesis can improve reaction efficiency and selectivity .

Chemical Reactions Analysis

4-Bromoquinoline-6-carboxamide undergoes various chemical reactions, including:

Common reagents used in these reactions include strong bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Bromoquinoline-6-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromoquinoline-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and carboxamide group play crucial roles in binding to these targets, thereby modulating their activity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in the enzyme’s conformation and function .

Comparison with Similar Compounds

4-Bromoquinoline-6-carboxamide can be compared with other quinoline derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-bromoquinoline-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O/c11-8-3-4-13-9-2-1-6(10(12)14)5-7(8)9/h1-5H,(H2,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTWULJHKDWAWRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CC(=C2C=C1C(=O)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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